tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate
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Overview
Description
Tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate is a chemical compound that has gained significant attention in scientific research for its potential therapeutic uses. It is a carbamate derivative that has shown promising results in various studies, particularly in cancer research. In
Scientific Research Applications
Building Blocks in Organic Synthesis
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, demonstrating their utility as building blocks in organic synthesis. These compounds are prepared from aldehydes and tert-butyl N-hydroxycarbamate, showing their role as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This property underscores their importance in the synthesis and chemical transformations of organic compounds, illustrating their application as versatile intermediates in organic chemistry (Guinchard, Vallée, & Denis, 2005).
Asymmetric Mannich Reaction
In the domain of asymmetric synthesis, tert-butyl phenyl(phenylsulfonyl)methylcarbamate has been synthesized using an asymmetric Mannich reaction. This process highlights the application of such carbamates in the enantioselective synthesis of chiral amino carbonyl compounds, further contributing to the field of asymmetric organic synthesis and the development of methodologies for producing enantiomerically pure compounds (Yang, Pan, & List, 2009).
Rhodium-Catalyzed Enantioselective Addition
The rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, using tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate, represents another significant application. This method underscores the role of tert-butyl carbamates in facilitating stereoselective transformations, thereby enabling the synthesis of compounds with high enantiomeric purity. Such reactions are pivotal in the synthesis of complex organic molecules with precise stereochemical configurations (Storgaard & Ellman, 2009).
Chemoselective Transformation
The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates reveals the utility of tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-(methylsulfonyl)carbamate derivatives in the selective modification of amino groups. This application is crucial in peptide synthesis and the modification of biologically active molecules, demonstrating the compound's role in synthetic organic chemistry and drug development processes (Sakaitani & Ohfune, 1990).
Hydrogen Bonding and Crystal Engineering
The study of carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, has provided insights into the role of hydrogen bonding in crystal engineering. Analysis of these compounds' crystal structures has revealed the interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This research highlights the importance of tert-butyl carbamates in the study of molecular interactions and the design of novel crystalline materials (Das et al., 2016).
Mechanism of Action
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways, leading to downstream effects. For instance, it might inhibit a key enzyme, disrupting a metabolic pathway and affecting cell function .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The compound’s structure suggests it might be stable under normal physiological conditions .
properties
IUPAC Name |
tert-butyl N-(1,3-benzodioxol-5-ylmethyl)-N-methylsulfonylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-14(2,3)21-13(16)15(22(4,17)18)8-10-5-6-11-12(7-10)20-9-19-11/h5-7H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTGAOZXFVJXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCO2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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